1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one
Description
1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. Spirocyclic compounds are known for their stability and rigidity, which often translate to significant biological activity. This compound, in particular, has been studied for its potential antitumor properties .
Properties
IUPAC Name |
1-(1-oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-12(15)14-9-10-16-13(11-14)7-5-3-4-6-8-13/h2H,1,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMORZZXICRLDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2(C1)CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one typically involves several steps, starting from readily available starting materials. One common synthetic route involves the use of 4-aminophenol and α-glycolic acid or lactic acid. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions, including the choice of metal catalyst and oxidizing agent, are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal catalysts to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex spirocyclic structures.
Scientific Research Applications
1-(1-Oxa-4-azaspiro[5
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its antitumor properties, the compound is being explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism by which 1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one exerts its effects is primarily through its interaction with cellular targets involved in cancer cell proliferation. The compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways and inhibiting the activity of enzymes essential for cell survival .
Comparison with Similar Compounds
1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one can be compared with other spirocyclic compounds, such as:
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Another spirocyclic compound with antitumor activity.
Spirooxindoles: Known for their diverse biological activities, including anticancer properties.
Spirocyclic lactams: These compounds also exhibit significant biological activity and are used in drug development.
The uniqueness of this compound lies in its specific structural features and the promising antitumor activity it has demonstrated in preliminary studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
